(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid
Overview
Description
(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid is a compound with significant interest in various fields of scientific research. It is characterized by its unique thiazole ring structure, which imparts distinct chemical properties and reactivity. This compound is often utilized in biochemical and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptoacetic acid with a suitable thioamide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The thiazole ring structure also allows for interactions with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-propionic acid
- (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-butyric acid
Uniqueness
Compared to similar compounds, (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid is unique due to its specific acetic acid moiety, which influences its solubility, reactivity, and biological activity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYIQWKYXNCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990342 | |
Record name | (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-23-5 | |
Record name | 4-Oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxy-2-sulfanylidene-2,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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